molecular formula C24H21FN2O3 B11086015 (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

Cat. No.: B11086015
M. Wt: 404.4 g/mol
InChI Key: ASZXKWKTNGQMTE-BQJUDKOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure. This compound features a fluorobenzoyl group and a propyl chain, which contribute to its distinct chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the fluorobenzoyl and propyl groups. Common synthetic routes may include:

    Formation of the Tetracyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts. Conditions such as high temperatures and specific solvents may be required to achieve the desired cyclization.

    Introduction of the Fluorobenzoyl Group: This can be accomplished through acylation reactions, where a fluorobenzoyl chloride reacts with the tetracyclic core in the presence of a base.

    Addition of the Propyl Chain: The propyl group can be introduced via alkylation reactions, using propyl halides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione may exhibit interesting interactions with biological macromolecules, making it a candidate for biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its unique structure may interact with specific biological targets, leading to the development of new drugs.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity, while the tetracyclic core provides structural stability. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1S,11S,12R,16S)-11-(4-chlorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
  • (1S,11S,12R,16S)-11-(4-methylbenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

Uniqueness

The presence of the fluorobenzoyl group in (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. The propyl chain also contributes to its unique physicochemical properties, affecting its solubility and reactivity.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C24H21FN2O3/c1-2-12-27-23(29)18-19(24(27)30)21(22(28)15-7-9-16(25)10-8-15)26-13-11-14-5-3-4-6-17(14)20(18)26/h3-11,13,18-21H,2,12H2,1H3/t18-,19+,20+,21-/m0/s1

InChI Key

ASZXKWKTNGQMTE-BQJUDKOJSA-N

Isomeric SMILES

CCCN1C(=O)[C@H]2[C@@H](C1=O)[C@H](N3[C@@H]2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F

Canonical SMILES

CCCN1C(=O)C2C(C1=O)C(N3C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.